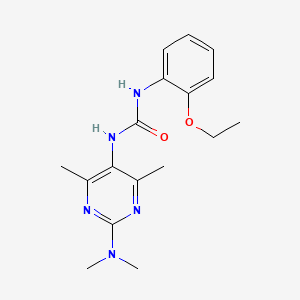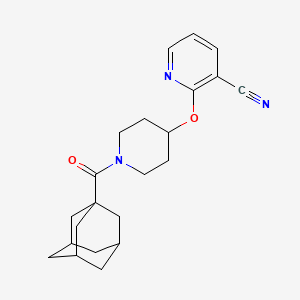
1-Bromo-2-(fluoromethyl)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene has been identified as a versatile starting material in organometallic synthesis. It is prepared through a selective process and can be transformed into synthetically useful reactions involving 3,5-bis(trifluoromethyl)phenylmagnesium, -lithium, and -copper intermediates, highlighting its utility in constructing complex molecular structures (J. Porwisiak & M. Schlosser, 1996).
Radiosynthesis
The compound plays a role in radiosynthesis, where 1-[18F]Fluoromethyl-4-methyl-benzene was prepared from its bromo analogue. This process involves nucleophilic substitution reactions with [18F]fluoride, demonstrating the compound's potential as a bifunctional labelling agent in PET imaging studies (V. Namolingam et al., 2001).
Coordination Chemistry
In coordination chemistry, derivatives of 1-Bromo-2-(fluoromethyl)-4-(trifluoromethyl)benzene have been used to construct fluorocryptands, which are macrocyclic compounds that can complex metal ions. This research offers insights into the interaction between fluorinated ligands and metal ions, contributing to our understanding of molecular recognition and the design of new materials (H. Plenio et al., 1997).
Polymer Synthesis
The compound's derivatives have also been utilized in polymer synthesis. For example, a highly fluorinated monomer derived from 1,3-bis(bromomethyl)benzene has been synthesized and used to produce soluble, hydrophobic, low-dielectric polyethers. These materials exhibit moderate thermal stability and are of interest for their electrical properties, demonstrating the compound's relevance in materials science (J. W. Fitch et al., 2003).
Fluorescence Properties
The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene, a derivative, have been studied, showing potential for applications in optical materials. Its solid-state fluorescence intensity is notably higher than in solution, indicating its suitability for specific applications in light-emitting devices (Liang Zuo-qi, 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
1-bromo-2-(fluoromethyl)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-7-2-1-6(8(11,12)13)3-5(7)4-10/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEGSINVMVNTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CF)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(fluoromethyl)-4-(trifluoromethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2997476.png)

![N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2997478.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide](/img/structure/B2997485.png)




![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2997493.png)


